N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-29(25,26)23-11-5-6-16-13-18(7-9-19(16)23)22-30(27,28)20-10-8-17(12-14(20)2)21-15(3)24/h7-10,12-13,22H,4-6,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZSBTJOHSVJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that sulfonamide derivatives, which this compound is a part of, were the first antimicrobial drugs. They are known to prevent the growth of bacteria.
Mode of Action
The mode of action of sulfonamides, in general, is due to their active metabolite, sulfanilamide, formed in vivo by the reduction of the diazyl bond of the prontosil. This compound, being a sulfonamide derivative, might have a similar mode of action.
Biological Activity
Overview
N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is a synthetic compound belonging to the sulfonamide class. This compound features a complex structure characterized by an ethylsulfonyl group attached to a tetrahydroquinoline ring, further connected to an acetamide moiety. Its unique structural attributes position it as a subject of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide functional group is known to inhibit various enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. This inhibition can disrupt critical cellular processes, leading to therapeutic effects such as:
- Antimicrobial Activity : The compound may exhibit bactericidal or bacteriostatic effects by inhibiting bacterial growth.
- Anticancer Properties : Its interaction with enzymes involved in cancer cell proliferation could lead to reduced tumor growth.
Biological Activity Data
The following table summarizes key biological activities and findings associated with this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition zones against both gram-positive and gram-negative bacteria, suggesting its potential as a new antibiotic agent.
Case Study 2: Anticancer Potential
In vitro experiments conducted on human cancer cell lines demonstrated that this compound could effectively reduce cell viability and induce apoptosis. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications in the ethylsulfonyl group have shown promising results in increasing binding affinity towards target enzymes.
Synthesis and Structural Modifications
The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Tetrahydroquinoline Ring : Achieved through cyclization reactions.
- Introduction of Ethylsulfonyl Group : Utilizes sulfonyl chlorides in the presence of bases.
- Acetamide Functionalization : Final step involves acetamide coupling reactions.
Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives are known for their antimicrobial properties. Research indicates that compounds within this class can inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway of bacteria. For instance, studies have shown that related sulfonamide compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus .
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. The unique structural features of N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide may allow it to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of tumor growth factors .
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory effects. They may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation and pain relief .
Computational Studies
Computational docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound has a favorable interaction profile with DHPS and other relevant receptors involved in disease pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives exhibit varying degrees of antibacterial activity against E. coli and Bacillus subtilis, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 50 µg/mL .
- Anticancer Activity : In vitro studies have shown that similar sulfonamide compounds can induce apoptosis in cancer cell lines by activating caspase pathways .
- Anti-inflammatory Mechanism : Research has indicated that these compounds can significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Structural Differences :
- Core Scaffold: The target compound features a tetrahydroquinoline ring, whereas the compared compound () has a 2-oxotetrahydrofuran (γ-lactone) ring.
- Substituents : The ethylsulfonyl group in the target compound contrasts with the oxotetrahydrofuran-derived sulfamoyl group in the analog.
Physicochemical Properties :
- Melting Point : The analog melts at 174–176°C, indicative of crystalline stability due to hydrogen bonding (e.g., NH···O interactions). The target compound’s ethylsulfonyl group may lower melting points due to increased steric bulk .
- Mass Spectrometry : The analog shows [M+H]+ at m/z = 299.34, while the target compound’s higher molecular weight would result in a larger m/z value.
Functional Comparison with N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
Structural Differences :
- Core: The target’s tetrahydroquinoline vs. the analog’s tetrahydroisoquinoline (an additional benzene ring).
- Substituents : The target’s ethylsulfonyl and 3-methylphenyl groups contrast with the analog’s trifluoroacetyl and 2-cyclopropylethyl-fluorophenyl groups.
Bioactivity :
- The target’s ethylsulfonyl group may prioritize metabolic stability over reactivity .
Crystallographic and Stability Comparison with N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Structural Differences :
- Aromatic System: The target’s tetrahydroquinoline vs. the analog’s nitro-substituted benzene.
- Sulfonyl Groups : The target’s ethylsulfonyl group vs. the analog’s methylsulfonyl group.
Crystallography :
- The analog’s nitro group introduces torsional strain (O1–N1–C3–C2 = -16.7°), reducing planarity.
- Intermolecular Interactions : The analog forms hydrogen-bonded chains via C–H···O interactions, while the target’s ethylsulfonyl group may promote hydrophobic packing.
Stability :
- The nitro group in the analog increases susceptibility to reduction, whereas the target’s ethylsulfonyl group offers greater oxidative stability .
Pharmacokinetic Comparison with N-(4-(N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide
Structural Differences :
- Substituents : The target’s ethylsulfonyl vs. the analog’s benzyl-2-oxo group.
Lipophilicity :
- The benzyl group in the analog increases logP (predicted ~3.5), favoring membrane permeability. The target’s ethylsulfonyl group may reduce logP, enhancing aqueous solubility .
Molecular Weight :
- The analog’s molecular weight (463.6 g/mol) is comparable to the target’s estimated weight (~470–480 g/mol), suggesting similar bioavailability challenges.
Q & A
Q. What are the established synthetic pathways for N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide, and how are purity and yield optimized?
Methodological Answer: The synthesis involves sequential functionalization of the tetrahydroquinoline and phenylacetamide cores. Key steps include:
- Sulfamoylation : Reacting 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine with 4-(chlorosulfonyl)-3-methylphenylacetamide under anhydrous conditions (e.g., reflux in dichloromethane with triethylamine as a base).
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥98% purity .
- Yield Optimization : Design of Experiments (DOE) can identify critical variables (e.g., reaction time, stoichiometry). For example, a 2<sup>3</sup> factorial design evaluates temperature (25–80°C), catalyst loading (0–5 mol%), and solvent polarity (DMF vs. THF) to maximize yield .
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Sulfamoylation | DCM, Et3N, 0°C → RT, 12h | 72 | 95 | |
| Acetylation | Acetic anhydride, reflux, 30 min | 85 | 98 |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Confirm π→π* transitions (e.g., λmax ~255 nm in methanol) to assess conjugation in the sulfamoyl and acetamide groups .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent environments. For example, the ethylsulfonyl group shows a triplet at δ 1.2 ppm (CH3) and quartet at δ 3.4 ppm (CH2) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., sulfonyl S–O bonds ~1.43 Å, confirming tetrahedral geometry) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds influencing crystal packing) .
Advanced Research Questions
Q. How can quantum chemical calculations guide reaction mechanism elucidation for sulfamoylation steps?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and intermediates. For example, calculate activation energies for nucleophilic attack of the amine on the chlorosulfonyl group .
- Solvent Effects : Apply implicit solvation models (e.g., PCM) to compare reaction rates in polar aprotic (DMF) vs. nonpolar (toluene) solvents .
- Validation : Correlate computed barriers with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .
Q. What strategies resolve contradictions in reported biological activity data for structurally related acetamide derivatives?
Methodological Answer:
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC50 protocols) across studies. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm activity.
- Structural Modifications : Synthesize analogs (e.g., replacing ethylsulfonyl with methylsulfonyl) to isolate contributions of specific substituents to activity .
Q. How can thermodynamic stability studies inform formulation development for this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (e.g., ~200°C for related N-(4-methoxyphenyl)acetamide derivatives) .
- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions (e.g., endothermic peaks at 174–176°C for crystalline forms) .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways (e.g., hydrolysis of the sulfamoyl group) .
Q. What reactor design considerations optimize scalability for multi-step syntheses?
Methodological Answer:
- Continuous Flow Systems : Enhance heat/mass transfer for exothermic sulfamoylation steps, reducing side reactions .
- Membrane Separation : Integrate nanofiltration membranes to remove unreacted chlorosulfonyl intermediates in real-time, improving yield .
- Process Simulation : Use Aspen Plus® to model solvent recovery and energy efficiency, targeting ≥90% mass recovery in recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
